molecular formula C16H14IN3O2 B5194429 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione

1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione

Cat. No. B5194429
M. Wt: 407.21 g/mol
InChI Key: JERQJEQJTXKCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione, also known as PIPAM, is a chemical compound that has been widely studied for its potential use in scientific research. PIPAM is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The exact mechanism of action of 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is thought to act as a positive allosteric modulator of the cannabinoid receptor CB1. This means that 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione enhances the activity of the CB1 receptor, which is involved in a number of physiological processes, including pain sensation, appetite regulation, and memory formation.
Biochemical and Physiological Effects:
1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects, including the ability to increase the activity of the endocannabinoid system, enhance synaptic plasticity, and modulate the activity of various neurotransmitters. These effects make 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione a valuable tool for researchers studying a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

One of the key advantages of 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is its ability to selectively modulate the activity of the CB1 receptor, which makes it a valuable tool for researchers studying the endocannabinoid system. However, one limitation of 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is that it has a relatively short half-life in vivo, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione, including the development of new synthetic methods for producing the compound, the identification of new targets for 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione in the endocannabinoid system, and the exploration of 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione's potential therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione and its effects on various physiological processes.

Synthesis Methods

The synthesis of 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione typically involves a multi-step process that begins with the reaction of 4-iodobenzoic acid with sodium hydroxide to form 4-iodobenzoate. This compound is then reacted with 4-pyridinemethanol to form the intermediate compound, which is subsequently reacted with 2,5-dioxopyrrolidine to form the final product, 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione.

Scientific Research Applications

1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various drugs and as a potential therapeutic agent in the treatment of a number of different diseases. One area of research where 1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been particularly useful is in the study of the endocannabinoid system, which plays a key role in a number of physiological processes.

properties

IUPAC Name

1-(4-iodophenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2/c17-12-1-3-13(4-2-12)20-15(21)9-14(16(20)22)19-10-11-5-7-18-8-6-11/h1-8,14,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERQJEQJTXKCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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